A Technical Guide to Boc-Aminooxy-PEG3-thiol: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
A Technical Guide to Boc-Aminooxy-PEG3-thiol: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG3-thiol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, and applications of Boc-Aminooxy-PEG3-thiol. Detailed experimental protocols for the utilization of its distinct functional moieties—a thiol group and a Boc-protected aminooxy group—are presented, alongside structured data tables for its core properties. Furthermore, this guide illustrates the linker's role in experimental workflows through detailed diagrams, offering a valuable resource for researchers aiming to leverage this versatile molecule in their work.
Core Properties of Boc-Aminooxy-PEG3-thiol
Boc-Aminooxy-PEG3-thiol is characterized by a polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule possesses two key functional groups: a thiol (-SH) group and a tert-butyloxycarbonyl (Boc) protected aminooxy (-ONH-Boc) group. This bifunctionality allows for the sequential or orthogonal conjugation of two different molecules.
Physicochemical Properties
The fundamental properties of Boc-Aminooxy-PEG3-thiol are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₇NO₆S | [1][2] |
| Molecular Weight | 325.42 g/mol | [2] |
| CAS Number | 1895922-75-4 | [1][2] |
| Appearance | Not specified; likely an oil or solid | |
| Purity | ≥95% | [1] |
| Solubility | DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, desiccated | [4] |
Chemical Reactivity and Stability
The utility of Boc-Aminooxy-PEG3-thiol stems from the distinct reactivity of its terminal functional groups:
-
Thiol Group (-SH): The thiol group is a nucleophile that reacts readily with electrophilic moieties such as maleimides, haloacetamides, and vinyl sulfones to form stable thioether bonds.[5][6] This reaction is highly efficient and specific, particularly the reaction with maleimides at a pH range of 6.5-7.5.[7] It is important to perform these reactions in degassed buffers to prevent the oxidation of the thiol group to a disulfide.[6]
-
Boc-Protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[8] Upon deprotection with a mild acid, such as trifluoroacetic acid (TFA), a free aminooxy group (-ONH₂) is revealed. This aminooxy group can then undergo chemoselective ligation with aldehydes or ketones to form a stable oxime bond.[9][10] This reaction is bioorthogonal, meaning it proceeds with high specificity in the presence of other biological functional groups.[9]
The PEG3 linker itself enhances the aqueous solubility of the molecule and any resulting conjugates, which can be advantageous for biological applications.[11]
Applications in Drug Development and Research
The primary application of Boc-Aminooxy-PEG3-thiol is in the construction of complex biomolecules, most notably PROTACs.[12] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.
In this context, Boc-Aminooxy-PEG3-thiol can serve as the linker connecting the target protein ligand to the E3 ligase ligand. For example, the thiol group could be reacted with a maleimide-functionalized E3 ligase ligand, while the deprotected aminooxy group could be ligated to an aldehyde-bearing target protein ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13]
Experimental Protocols
The following sections provide detailed, representative protocols for the key reactions involving Boc-Aminooxy-PEG3-thiol.
Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of Boc-Aminooxy-PEG3-thiol to a maleimide-containing molecule (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
Boc-Aminooxy-PEG3-thiol
-
Maleimide-functionalized molecule
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2, degassed[14]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[6]
-
If the thiol groups on the target molecule are oxidized (forming disulfide bonds), add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[5][6]
-
Immediately before use, prepare a 10 mM stock solution of Boc-Aminooxy-PEG3-thiol in anhydrous DMSO or DMF.[15]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the Boc-Aminooxy-PEG3-thiol stock solution to the solution of the maleimide-functionalized molecule.[7][15]
-
Add the linker solution dropwise while gently stirring.[7]
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[15] Protect from light if any of the components are light-sensitive.
-
-
Quenching and Purification:
-
Add a quenching reagent (e.g., 2-Mercaptoethanol) to a final concentration of ~10 mM to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (desalting column) or RP-HPLC to remove unreacted linker and other reagents.[7]
-
Boc Deprotection and Oxime Ligation
This two-step protocol describes the deprotection of the aminooxy group followed by its conjugation to an aldehyde- or ketone-containing molecule.
Part A: Boc Deprotection
Materials:
-
Boc-Aminooxy-PEG3-conjugate (from section 3.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG3-conjugate.
Part B: Oxime Ligation
Materials:
-
Deprotected aminooxy-PEG3-conjugate
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0[16]
-
Aniline (B41778) (optional, as a catalyst)[17]
-
DMSO or other suitable organic solvent
Procedure:
-
Preparation of Reactants:
-
Dissolve the deprotected aminooxy-PEG3-conjugate in the Reaction Buffer. A small amount of a co-solvent like DMSO may be used to aid solubility.
-
Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent.
-
-
Ligation Reaction:
-
Combine the solutions of the aminooxy-conjugate and the carbonyl-containing molecule. A slight molar excess of the carbonyl compound may be used.
-
If a catalyst is desired to accelerate the reaction, add aniline to a final concentration of 10-100 mM.[17]
-
Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.[16]
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the role of Boc-Aminooxy-PEG3-thiol in PROTAC-mediated protein degradation.
Caption: Synthetic workflow for PROTAC assembly.
Caption: PROTAC mechanism of action.
Conclusion
Boc-Aminooxy-PEG3-thiol is a powerful and versatile heterobifunctional linker that offers researchers significant advantages in the construction of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined chemical properties, including the orthogonal reactivity of its thiol and protected aminooxy groups, combined with the beneficial characteristics of the PEG spacer, make it an invaluable tool. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of Boc-Aminooxy-PEG3-thiol in a variety of research and development settings. As the field of targeted protein degradation continues to expand, the strategic use of such precisely engineered linkers will undoubtedly play a crucial role in the design of next-generation therapies.
References
- 1. t-Boc-Aminooxy-PEG3-thiol, CAS 1895922-75-4 | AxisPharm [axispharm.com]
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- 3. t-Boc-Aminooxy-PEG3-alcohol, 252378-66-8 | BroadPharm [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
